methyl 2-({[5-oxo-1-phenyl-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate
Description
This compound (CAS 338975-50-1) is a pyrazole-derived molecule with a trifluoromethyl group, a phenyl substituent at the 1-position, and a methyl acetate side chain. Its molecular formula is C₈H₈F₃N₃O₃, with a molecular weight of 251.16 g/mol. Key properties include a predicted density of 1.55±0.1 g/cm³ and a pKa of 9.09±0.40, indicating moderate basicity . It is supplied by research chemical vendors such as Key Organics Ltd. and Ryan Scientific, Inc., suggesting its use in pharmaceutical or agrochemical research .
Properties
IUPAC Name |
methyl 2-[[3-oxo-2-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methylideneamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O3/c1-23-11(21)8-18-7-10-12(14(15,16)17)19-20(13(10)22)9-5-3-2-4-6-9/h2-7,19H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMDXQILDQYORN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN=CC1=C(NN(C1=O)C2=CC=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit improved drug potency toward reverse transcriptase enzyme inhibition.
Mode of Action
It’s known that molecules with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein. This interaction could potentially enhance the compound’s interaction with its targets.
Biochemical Pathways
Similar compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway. These pathways play crucial roles in cellular function and response to stress, and their modulation can have significant effects on cellular health and disease progression.
Biological Activity
Methyl 2-({[5-oxo-1-phenyl-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate, also known by its CAS number 477851-27-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following formula:
Key Characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 327.26 g/mol |
| Purity | >97% |
| CAS Number | 477851-27-7 |
| IUPAC Name | methyl 2-{[(4Z)-5-oxo-1-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}amino]acetate |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notable mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in various diseases.
- Antioxidant Properties : Preliminary studies indicate that it possesses antioxidant capabilities, potentially reducing oxidative stress in cells.
- Antimicrobial Activity : Some derivatives of pyrazole compounds exhibit antimicrobial properties, suggesting that this compound may also have similar effects.
Research Findings and Case Studies
Recent studies have focused on the pharmacological effects of this compound. Below are key findings from the literature:
Antioxidant and Antimicrobial Activity
A study evaluated the antioxidant capacity and antimicrobial activity of pyrazole derivatives similar to this compound. Results indicated that certain derivatives exhibited significant inhibition against bacterial strains, showcasing the potential for development as an antimicrobial agent .
Enzyme Inhibition Studies
Research has demonstrated that compounds with similar structures can inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis. This inhibition was confirmed through both enzymatic assays and cellular models . The potential implications for cancer therapy and autoimmune diseases were highlighted.
In Vivo Studies
In vivo studies involving animal models have shown that this compound can reduce inflammatory markers and improve metabolic profiles in treated subjects. These findings suggest a promising avenue for therapeutic applications in metabolic disorders .
Comparison with Similar Compounds
Methyl-Substituted Pyrazole Analogs
Compound: Methyl 2-({[1-Methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate (CAS 320415-85-8)
- Structural Difference : A methyl group replaces the phenyl substituent at the pyrazole’s 1-position.
- Molecular Formula : C₉H₁₀F₃N₃O₃ (MW: 265.19 g/mol).
- Properties : Lower density (1.45±0.1 g/cm³ ) and significantly reduced pKa (5.49±0.20 ) compared to the target compound, likely due to reduced steric hindrance and electronic effects from the methyl group .
- Applications : Similar suppliers (Matrix Scientific, Key Organics) imply overlapping research applications, though the lower pKa may enhance stability under acidic conditions.
Ester-Modified Derivatives
Compound: Butyl 2-chloro-5-({[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzoate (CAS 362680-03-3)
- Structural Differences :
- Butyl ester replaces the methyl acetate group.
- Chlorobenzoate and 3,4-dimethylphenyl substituents introduce bulk and lipophilicity.
- Implications: The butyl group increases molecular weight and likely solubility in non-polar solvents, while the chloro and dimethyl groups may enhance binding to hydrophobic targets (e.g., enzymes or receptors) .
Trifluoromethyl-Containing Agrochemicals
Compound : CGA 279202 (Alternate name for a pesticide)
Physical Properties
| Property | Target Compound (338975-50-1) | 1-Methyl Analog (320415-85-8) | Butyl Ester (362680-03-3) |
|---|---|---|---|
| Molecular Weight (g/mol) | 251.16 | 265.19 | ~450 (estimated) |
| Density (g/cm³) | 1.55 | 1.45 | N/A |
| pKa | 9.09 | 5.49 | N/A |
Research and Application Insights
- Pharmaceutical Potential: The target compound’s pyrazole-trifluoromethyl motif is common in kinase inhibitors or anti-inflammatory agents. Its phenyl group may enhance π-π stacking in drug-receptor interactions.
- Agrochemical Relevance : The triazine-based CGA 279202 demonstrates that trifluoromethyl groups are versatile in pesticidal design, though pyrazole derivatives may target different pathways .
- Stability and Formulation : The 1-methyl analog’s lower pKa suggests better stability in acidic environments (e.g., gastric conditions), while the target compound’s higher basicity may favor specific ionizable formulations .
Q & A
Basic: How can the synthesis of methyl 2-... be optimized for higher yield?
Methodological Answer:
Optimization involves refining reaction conditions such as solvent choice, stoichiometry, and temperature. Evidence from analogous pyrazolone syntheses suggests refluxing in acetic acid with sodium acetate (1:1 molar ratio) for 3–5 hours to promote cyclocondensation . Post-reaction purification via recrystallization from DMF/acetic acid (7:3 v/v) improves purity . For coupling steps (e.g., amide formation), carbodiimide-mediated reactions in dichloromethane with triethylamine as a base at 273 K enhance efficiency . Yield tracking via HPLC (≥98% purity threshold) is recommended .
Basic: What spectroscopic methods are suitable for characterizing this compound?
Methodological Answer:
A multi-technique approach is essential:
- NMR (¹H/¹³C, DEPT-135) to confirm hydrogenation patterns and trifluoromethyl group integration .
- FTIR to verify carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functionalities .
- Mass spectrometry (HRMS) for molecular ion validation.
- Single-crystal X-ray diffraction for absolute configuration determination, especially for resolving tautomeric forms in the pyrazolone ring .
Advanced: How to resolve contradictions in NMR data between theoretical and experimental results?
Methodological Answer:
Discrepancies often arise from dynamic processes (e.g., keto-enol tautomerism) or crystal packing effects. Strategies include:
- Variable-temperature NMR to identify tautomeric equilibria.
- Computational modeling (DFT) to compare theoretical/experimental chemical shifts .
- Cross-validation with X-ray data to confirm dominant tautomers observed in the solid state .
Advanced: What strategies can elucidate the reaction mechanism for forming the pyrazolone ring?
Methodological Answer:
Mechanistic studies require:
- Kinetic profiling (e.g., in situ FTIR or LC-MS) to track intermediate formation.
- Isotopic labeling (e.g., ¹⁵N/¹³C) to trace cyclization pathways.
- Density Functional Theory (DFT) simulations to model transition states and activation barriers . Evidence from similar syntheses highlights acetic acid’s dual role as solvent and proton donor for imine-enamine tautomerism .
Basic: What are common impurities encountered during synthesis, and how to mitigate them?
Methodological Answer:
Key impurities include:
- Unreacted starting materials (e.g., 3-formylindole derivatives), removable via column chromatography (silica gel, ethyl acetate/hexane).
- By-products from over-alkylation or oxidation, minimized by inert atmosphere (N₂/Ar) and controlled stoichiometry .
- Hydrates/solvates , addressed by drying under vacuum (40–50°C) post-recrystallization .
Advanced: How to analyze the crystal structure to confirm molecular conformation?
Methodological Answer:
Single-crystal X-ray diffraction reveals:
- Dihedral angles between aromatic rings (e.g., pyrazolone vs. phenyl groups), critical for assessing steric repulsion and planarity .
- Hydrogen-bonding networks (e.g., N–H⋯O dimers with R₂²(10) motifs), stabilizing supramolecular assemblies .
- Torsional parameters for trifluoromethyl groups, which influence electron-withdrawing effects .
Basic: What solvents and conditions are optimal for recrystallization?
Methodological Answer:
Recrystallization efficiency depends on solubility gradients:
- DMF/acetic acid (7:3) for high-polarity intermediates .
- Dichloromethane/hexane for less polar derivatives via slow evaporation .
- Ethanol/water for rapid crystallization, though purity may require iterative cycles .
Advanced: How to design a stability study under varying pH and temperature?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
